ErSO-DFP

Description

Structure

3D Structure

Properties

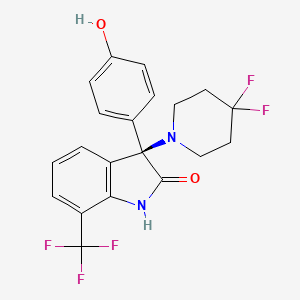

Molecular Formula |

C20H17F5N2O2 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(3R)-3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one |

InChI |

InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)/t19-/m1/s1 |

InChI Key |

IVIIASPFEXRZGM-LJQANCHMSA-N |

Isomeric SMILES |

C1CN(CCC1(F)F)[C@@]2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ErSO-DFP: A Technical Guide to a Novel Anti-Cancer Agent in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic estrogen receptor-alpha positive (ERα+) breast cancer presents a formidable clinical challenge, largely due to the frequent development of resistance to standard endocrine therapies. (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms.[1][2] This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments.[1][3] This technical guide provides an in-depth overview of (Rac)-ErSO-DFP, consolidating key preclinical data, detailing experimental methodologies, and visualizing its unique mechanism of action.

Unlike traditional endocrine therapies that aim to block ERα signaling, (Rac)-ErSO-DFP leverages the receptor to initiate a lethal cascade.[1][4] It triggers a potent and sustained hyperactivation of a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][5][6] As a derivative of ErSO, ErSO-DFP exhibits enhanced selectivity for ERα-positive cancer cells and improved tolerability in preclinical models.[1][2]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The cytotoxic effects of (Rac)-ErSO-DFP are mediated through the hyperactivation of the a-UPR pathway in an ERα-dependent manner.[5][6] This mechanism is distinct from the classical UPR, which is typically a reactive response to endoplasmic reticulum (ER) stress. The a-UPR is a proactive, pro-survival pathway initiated by mitogenic signals like estrogen to prepare cells for an increased demand for protein synthesis.[5][6] (Rac)-ErSO-DFP hijacks this pathway, turning a cell's survival mechanism into a death signal.[6]

The proposed signaling cascade is as follows:

-

Binding to ERα : (Rac)-ErSO-DFP selectively binds to both wild-type and mutant ERα.[1] This interaction initiates the activation of the non-receptor tyrosine kinase, Src.[5]

-

Signal Transduction : Activated Src then phosphorylates and activates phospholipase C gamma (PLCγ).[1][5]

-

Second Messenger Production : Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Calcium Release : IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid and sustained release of calcium (Ca2+) into the cytosol.[1][7]

-

a-UPR Hyperactivation and Necrotic Cell Death : The sustained, massive increase in cytosolic Ca2+ hyperactivates the a-UPR, leading to overwhelming ER stress, ATP depletion, and ultimately, selective necrotic cell death of ERα-positive cancer cells.[1][5]

Quantitative Data: In Vitro Efficacy

(Rac)-ErSO-DFP and its parent compound, ErSO, have demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies.[1][6] The tables below summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: IC₅₀ Values of (Rac)-ErSO-DFP in ERα+ and ERα- Breast Cancer Cell Lines

| Compound | Cell Line | ERα Status | IC₅₀ (24h) | IC₅₀ (72h) |

|---|---|---|---|---|

| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM | 17 nM |

| T47D | Positive | 16 nM | 16 nM | |

| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | |

| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | |

| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | |

| HCT-116 | Negative | >10,000 nM | >10,000 nM |

Data compiled from multiple sources.[6]

Table 2: Comparative IC₅₀ Values of (Rac)-ErSO and (Rac)-ErSO-DFP

| Compound | Cell Line | ERα Status | IC₅₀ |

|---|---|---|---|

| (Rac)-ErSO | MCF-7 | Positive | ~10 nM |

| ERα-negative lines | Negative | >3,500 nM | |

| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM (24h), 35 nM (24h) |

| T47D | Positive | 16 nM (24-72h) | |

| TYS | Positive | 7 nM (24-72h) | |

| TDG | Positive | 9 nM (24-72h) |

Data compiled from multiple sources.[6][7][8]

The data clearly indicate that while both ErSO and this compound are highly potent against ERα+ cell lines, this compound exhibits significantly enhanced selectivity, with a wider therapeutic window between ERα-positive and ERα-negative cells.[2][6]

Experimental Protocols

Cell Viability Assay (AlamarBlue)

This protocol is used to determine the IC₅₀ values of (Rac)-ErSO-DFP.[1][9]

1. Cell Culture and Seeding:

-

Culture ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂.[9]

-

Ensure cells are in the logarithmic growth phase with >95% viability.[9]

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1][9]

-

Incubate the plate for 24 hours to allow for cell attachment.[1][9]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of (Rac)-ErSO-DFP in DMSO (e.g., 10 mM).[9]

-

Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[9]

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.[1]

-

Include a vehicle control (DMSO at the same final concentration) and a positive control for cell death (e.g., 100 µM raptinal).[2][9]

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

3. Viability Measurement:

-

Add AlamarBlue reagent (or a similar viability reagent like MTT) to each well according to the manufacturer's instructions.[6]

-

Incubate for 1-4 hours.

-

Measure fluorescence or absorbance using a plate reader.

4. Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and the positive death control (0% viability).

-

Plot the normalized cell viability against the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[9]

Western Blot Analysis for a-UPR Activation

To confirm the mechanism of action, Western blotting is employed to detect key protein markers of a-UPR activation.[2][3]

1. Cell Treatment and Lysis:

-

Treat MCF-7 cells with varying concentrations of (Rac)-ErSO-DFP for a specified time (e.g., 4 hours).[3]

-

Harvest the cells and prepare protein lysates using an appropriate lysis buffer.[3]

2. Protein Quantification and Electrophoresis:

-

Determine protein concentrations of the lysates to ensure equal loading.[3]

-

Separate the proteins by SDS-PAGE.

3. Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF).[3]

-

Probe the membrane with primary antibodies against key a-UPR proteins (e.g., P-EIF2α, P-AMPK, cleaved ATF6α).[2]

-

Use an antibody against a housekeeping protein (e.g., actin) as a loading control.[3]

4. Detection and Quantification:

-

Visualize protein bands using a suitable detection method (e.g., chemiluminescence).[3]

-

Quantify band intensities using software like ImageJ, normalizing to the loading control.[3][7]

In Vivo Xenograft Studies

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1][10]

1. Animal Model and Tumor Implantation:

-

Use ovariectomized female immunodeficient mice (e.g., Nu/J).[3][7]

-

For ER-dependent tumors like MCF-7, supplement with a slow-release estrogen pellet implanted subcutaneously 24-48 hours before cell injection.[1]

-

Implant ERα-positive breast cancer cells (e.g., 50-100 µL of MCF-7 cell suspension) orthotopically into the mammary fat pad.[1][7]

2. Compound Administration:

-

Monitor mice for tumor development. Once tumors are palpable (e.g., reach a certain size), randomize the mice into treatment and control groups.[1][7]

-

Administer (Rac)-ErSO-DFP at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly for three doses) or a vehicle control.[7][10]

3. Data Collection and Analysis:

-

Monitor tumor volume (measured with calipers) and body weight regularly throughout the study.[1][7]

-

At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).[1]

-

Analyze the data for tumor growth inhibition and any signs of toxicity.[1]

Conclusion and Future Directions

(Rac)-ErSO-DFP represents a significant advancement in the development of targeted therapies for ERα+ breast cancer.[3] Its unique mechanism of action, inducing selective cancer cell necrosis through the hyperactivation of the a-UPR, allows it to overcome common resistance pathways that plague current endocrine therapies.[1][4] The enhanced selectivity and potent in vitro and in vivo activity of this compound position it as a compelling candidate for further preclinical and clinical investigation.[2][3] The data gathered to date strongly suggests that this compound could offer a new and effective therapeutic strategy for patients with endocrine-resistant breast cancer.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

(Rac)-ErSO-DFP: A Selective ERα Biomodulator for Anti-Estrogen Resistant Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Metastatic estrogen receptor-alpha (ERα)-positive breast cancer poses a significant clinical challenge due to acquired resistance to endocrine therapies. (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms.[1] This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments.[1] Unlike traditional endocrine therapies that block ERα signaling, (Rac)-ErSO-DFP triggers the hyperactivation of a cellular protective pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][2] As a derivative of ErSO, ErSO-DFP exhibits enhanced selectivity for ERα-positive cancer cells and improved tolerability in preclinical models.[1][3] This guide provides a comprehensive overview of (Rac)-ErSO-DFP, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The anticancer activity of (Rac)-ErSO-DFP is critically dependent on the presence of ERα.[4] The compound binds to ERα and, instead of inhibiting its function, initiates a signaling cascade that results in the hyperactivation of the a-UPR.[4] This process is distinct from the action of clinically approved ERα antagonists and degraders.[2]

The proposed signaling pathway is as follows:

-

(Rac)-ErSO-DFP Binding to ERα: The molecule selectively binds to both wild-type and mutant ERα.[1]

-

Activation of Src Kinase and PLCγ: The this compound-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[1][2]

-

IP₃ Production and Calcium Release: Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ then binds to its receptors on the endoplasmic reticulum (ER), causing a rapid and sustained release of calcium into the cytosol.[1][2]

-

a-UPR Hyperactivation: The significant and sustained increase in cytosolic calcium leads to ER stress and hyperactivation of the a-UPR.[1] Key markers of this activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[1]

-

ATP Depletion and Necrotic Cell Death: The hyperactivated a-UPR leads to a depletion of cellular ATP, ultimately resulting in necrotic cell death.[1]

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

(Rac)-ErSO-DFP and its parent compound, ErSO, have demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies.[1]

| Compound | Cell Line | ERα Status | IC₅₀ (nM) | Incubation Time (hours) |

| ErSO | MCF-7 | Positive | ~20 | 24 |

| ErSO | T47D | Positive | 11-43 | 24 |

| ErSO | T47D-ERαY537S (TYS) | Positive (Mutant) | 11-43 | 24 |

| ErSO | T47D-ERαD538G (TDG) | Positive (Mutant) | 11-43 | 24 |

| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 | 24 |

| (Rac)-ErSO-DFP | T47D | Positive | 16 | 24 |

| (Rac)-ErSO-DFP | TYS | Positive (Mutant) | 7 | 24 |

| (Rac)-ErSO-DFP | TDG | Positive (Mutant) | 9 | 24 |

Data compiled from multiple sources.[1][5][6]

Selectivity of (Rac)-ErSO-DFP for ERα-Positive vs. ERα-Negative Cell Lines

A key advantage of (Rac)-ErSO-DFP is its enhanced selectivity for ERα-positive cancer cells.[3] It demonstrates an average 2750-fold difference in IC₅₀ values between ERα+ and ERα- cancer cell lines, representing a significantly wider therapeutic window compared to ErSO.[7]

| Compound | Cell Line | ERα Status | IC₅₀ (µM) at 72 hours |

| (Rac)-ErSO-DFP | MCF-7 | Positive | 0.017 |

| (Rac)-ErSO-DFP | MDA-MB-231 | Negative | > 25 |

| (Rac)-ErSO-DFP | HCT-116 | Negative | 55 |

| (Rac)-ErSO-DFP | HT-29 | Negative | > 100 |

Data compiled from multiple sources.[1][3]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1]

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |

| Mouse Xenograft | MCF-7 | (Rac)-ErSO-DFP (5 mg/kg) | Intravenously, once weekly for 3 doses | Significant tumor regression without notable toxicity.[8] |

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) values of (Rac)-ErSO-DFP.[1]

Workflow:

Detailed Steps:

-

Cell Seeding: Seed ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) cancer cells in 96-well plates and allow them to adhere overnight.[7][9]

-

Compound Preparation: Prepare a serial dilution of (Rac)-ErSO-DFP in the appropriate cell culture medium.

-

Treatment: Add the diluted compound to the wells. Include a vehicle-only control (e.g., DMSO) and a positive control for 100% cell death (e.g., 100 µM raptinal).[3][7]

-

Incubation: Incubate the cells with the compound for specified durations (e.g., 24, 72, or 168 hours).[9]

-

Viability Assessment: Add Alamar Blue reagent to each well and incubate for 1-4 hours.[7]

-

Data Collection: Measure the fluorescence using a plate reader.

-

Analysis: Calculate the IC₅₀ values from the dose-response curves.

Western Blot for a-UPR Markers

This protocol is used to confirm the activation of the a-UPR pathway by detecting key protein markers.[10]

Detailed Steps:

-

Cell Treatment: Treat ERα-positive cells (e.g., MCF-7) with varying concentrations of (Rac)-ErSO-DFP or a vehicle control for a specified time (e.g., 4 hours).[3][9]

-

Protein Extraction: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin). Following this, incubate with the corresponding secondary antibodies.[9]

-

Visualization: Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ, normalizing the target protein levels to the loading control.[9]

In Vivo Antitumor Efficacy in an Orthotopic Xenograft Model

This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of (Rac)-ErSO-DFP.[1]

Workflow:

Detailed Steps:

-

Cell Preparation: Harvest ERα-positive breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[1]

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG). For ER-dependent tumors like MCF-7, supplement with a slow-release estrogen pellet implanted subcutaneously 24-48 hours before cell injection.[1]

-

Orthotopic Injection: Anesthetize the mouse and inject the cell suspension into the inguinal mammary fat pad.[1]

-

Tumor Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume regularly using calipers.[1]

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer (Rac)-ErSO-DFP at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1][8]

-

Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting). Analyze the data for tumor growth inhibition and any signs of toxicity.[1]

Conclusion and Future Directions

(Rac)-ErSO-DFP is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer.[1] Its unique mechanism of action, involving the hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[1] The enhanced selectivity and tolerability of this compound compared to its parent compound, ErSO, make it an attractive candidate for clinical development.[1][7] Further investigation is warranted to fully delineate its direct molecular target and other aspects of its underlying mechanism.[3] The development of (Rac)-ErSO-DFP and related compounds represents an intriguing new class for the treatment of ERα+ cancers.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

ErSO-DFP: A Novel Activator of the Anticipatory Unfolded Protein Response for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic estrogen receptor-alpha (ERα)-positive breast cancer poses a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle.[1] (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms.[1] This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments.[1][2] Unlike traditional endocrine therapies that aim to block ERα signaling, (Rac)-ErSO-DFP hyperactivates a cellular protective pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][2][3] This technical guide provides a comprehensive overview of (Rac)-ErSO-DFP, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction: The Anticipatory Unfolded Protein Response (a-UPR)

The unfolded protein response (UPR) is a cellular stress response pathway located in the endoplasmic reticulum (ER) that is crucial for maintaining protein homeostasis.[4] While traditionally viewed as a reactive mechanism to ER stress, a proactive mode of UPR activation, termed the anticipatory UPR (a-UPR), is initiated by signaling molecules like steroid hormones in anticipation of an increased demand for protein folding.[4] In ERα-positive breast cancer, estrogen can trigger a mild, cytoprotective a-UPR that promotes tumor cell proliferation.[4] (Rac)-ErSO-DFP exploits this pathway by inducing hyperactivation of the a-UPR, leading to cytotoxic effects specifically in ERα-positive cancer cells.[4]

Mechanism of Action: Hyperactivation of the a-UPR

(Rac)-ErSO-DFP exerts its cytotoxic effects through the ERα-dependent hyperactivation of the a-UPR.[4] This distinct mechanism allows it to be effective in cancer cells that have developed resistance to standard endocrine therapies.[2] The proposed signaling cascade is as follows:

-

Binding to ERα: (Rac)-ErSO-DFP selectively binds to both wild-type and mutant ERα.[1]

-

Activation of Src Kinase and PLCγ: The ErSO-DFP-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[1][5]

-

IP₃ Production and Calcium Release: Activated PLCγ produces inositol (B14025) triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium into the cytosol.[1][4]

-

a-UPR Hyperactivation: The sustained increase in cytosolic calcium leads to the hyperactivation of the PERK and ATF6 arms of the UPR.[3] Key markers of this activation include the phosphorylation of EIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[6][7]

-

Protein Synthesis Inhibition and ATP Depletion: The hyperactivated a-UPR leads to the inhibition of protein synthesis and depletion of cellular ATP.[1][8]

-

Necrotic Cell Death: This cascade of events ultimately results in the selective necrotic cell death of ERα-positive cancer cells.[1][8]

Signaling pathway of (Rac)-ErSO-DFP in ERα-positive breast cancer cells.

Quantitative Data

(Rac)-ErSO-DFP has demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies.[1] It also shows a significantly wider therapeutic window compared to its parent compound, ErSO.[3]

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) values from cell viability assays are summarized below.

| Compound | Cell Line | ERα Status | IC₅₀ (24h) | IC₅₀ (72h) | Reference(s) |

| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM | 17 nM | [3] |

| T47D | Positive | 16 nM | 16 nM | [3] | |

| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | [3] | |

| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | [3] | |

| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | [3] | |

| HCT-116 | Negative | >10,000 nM | >10,000 nM | [3] | |

| (Rac)-ErSO | MCF-7 | Positive | ~10 nM | ~10 nM | [3] |

| ERα-negative lines | Negative | >3,500 nM | >3,500 nM | [3] | |

| BHPI | ERα+ cell lines | Positive | Less effective than ErSO | Less effective than ErSO | [3] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1]

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference(s) |

| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [1][9] |

| Ovariectomized NSG Mice | TYS-luc (T47D with ERα Y537S) | ErSO (40 mg/kg, oral) | Daily for 7 days | Regression of lung and multiple metastatic tumors. | [1] |

| Ovariectomized Nu/J Mice | MCF-7 | ErSO (40 mg/kg, oral) | Daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice. | [1] |

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the IC₅₀ values of (Rac)-ErSO-DFP.[1]

Workflow for the Alamar Blue cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Compound Addition: Prepare serial dilutions of (Rac)-ErSO-DFP in complete growth medium. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[1]

-

Incubation: Incubate for the desired time points (e.g., 24, 72 hours).[3]

-

Viability Measurement: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.[6]

Western Blot Analysis for a-UPR Activation

This protocol is used to detect changes in the expression and phosphorylation of key a-UPR proteins.[3]

Detailed Steps:

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. At 70-80% confluency, treat with varying concentrations of (Rac)-ErSO-DFP or vehicle control for a specified time (e.g., 4 hours).[4][6]

-

Protein Extraction: Harvest and lyse cells to extract total protein. Determine protein concentration using a BCA assay.[4]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin).[4][10] Then, incubate with corresponding secondary antibodies.[4]

-

Visualization and Quantification: Visualize protein bands using an imaging system. Quantify band intensities using software like ImageJ, normalizing to the loading control.[5][10]

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the antitumor activity of (Rac)-ErSO-DFP in a living organism.[4]

Detailed Steps:

-

Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) into the mammary fat pads of female immunodeficient mice.[4][5]

-

Tumor Monitoring: Monitor mice for tumor development. Once palpable, measure tumor volume regularly using calipers.[1]

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer (Rac)-ErSO-DFP at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1]

-

Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.[1]

Conclusion and Future Directions

(Rac)-ErSO-DFP is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer.[1] Its unique mechanism of action, involving the hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[1][2] The enhanced selectivity and tolerability of this compound compared to its parent compound make it an attractive candidate for clinical development.[1][7] Further investigation is warranted to fully elucidate the molecular underpinnings of the switch from a cytoprotective to a cytotoxic a-UPR and to explore the potential of (Rac)-ErSO-DFP in combination with other anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to ErSO-DFP: A Novel Activator of the Anticipatory Unfolded Protein Response for ERα-Positive Cancers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogen receptor alpha-positive (ERα+) breast cancer accounts for approximately 75% of all breast cancer cases, making the ERα protein a critical therapeutic target.[1] Standard treatments, known as endocrine therapies, aim to block ERα signaling. However, a significant clinical challenge is the frequent development of resistance to these therapies.[1][2] This has driven the search for novel therapeutic strategies that can overcome these resistance mechanisms.

ErSO-DFP is a next-generation small molecule developed from its parent compound, ErSO, that represents a paradigm shift in targeting ERα+ cancers.[3] Instead of inhibiting the receptor, this compound binds to ERα and potently hyperactivates a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR).[3][4] This hyperactivation leads to selective and rapid necrosis of ERα+ cancer cells, including those harboring mutations that confer resistance to standard treatments.[3] As a derivative, this compound exhibits enhanced selectivity for ERα+ cancer cells and improved tolerability in preclinical models compared to ErSO.[1][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound.

Discovery and Development

The discovery of this compound originated from a medicinal chemistry campaign to identify potent activators of the a-UPR pathway that could induce cancer cell death.[5][6] The parent compound, ErSO, showed remarkable tumor-eradicating activity but also demonstrated some effects on ERα-negative cells.[5] To improve the therapeutic window, modified versions of ErSO were synthesized, leading to the discovery of this compound.[5]

The key structural modification in this compound is the incorporation of a difluoropiperidine pharmacophore, which reduces lipophilicity while maintaining potent anticancer activity.[7] The biological activity is highly stereospecific; the (R)-enantiomer, officially named this compound, is the active agent, while the (S)-enantiomer is essentially inactive.[1][5] The absolute configuration of the active enantiomer was confirmed by X-ray crystallography.[1][5][7]

Mechanism of Action: Hyperactivation of the a-UPR

This compound's unique mechanism of action circumvents traditional resistance pathways by leveraging the cancer cell's own protective mechanisms against it. The binding of this compound to ERα initiates a signaling cascade that results in cytotoxic hyperactivation of the a-UPR.[7]

The proposed signaling pathway is as follows:

-

ERα Binding : this compound selectively binds to both wild-type and mutant ERα.[3]

-

Kinase Activation : The this compound-ERα complex activates Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[3][7][8]

-

Second Messenger Production : Activated PLCγ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[8]

-

Calcium Release : IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering a rapid and sustained release of stored calcium (Ca²⁺) into the cytosol.[3][8]

-

a-UPR Hyperactivation : The massive and sustained increase in cytosolic calcium leads to the hyperactivation of the a-UPR.[3] This is marked by the phosphorylation of key stress-sensor proteins such as PERK and eIF2α, an increase in phosphorylated AMPK, and the cleavage of ATF6.[1][3][6]

-

Cell Death : This sustained hyperactivation of the a-UPR leads to a rapid inhibition of protein synthesis and ultimately induces selective necrosis in ERα-positive cancer cells.[3][6]

Synthesis

This compound is synthesized via an optimized, modular synthetic route that is preferable for creating derivatives of the compound.[3][5] While the unoptimized route was prone to failures, the optimized pathway provides a more reliable method for production.[5]

Preclinical Data

This compound has demonstrated potent and selective activity against ERα+ cancer cells both in vitro and in vivo.

In Vitro Cytotoxicity

The compound shows high potency against various ERα+ breast cancer cell lines, including those with therapy-resistant mutations (Y537S, D538G), while remaining significantly less active against ERα-negative cell lines.[5][9] This results in a wide therapeutic window, with an average 2,750-fold difference in IC₅₀ values between ERα+ and ERα- cancer cell lines.[5]

| Cell Line | ERα Status | Mutation | IC₅₀ (nM) | Citation(s) |

| MCF-7 | Positive | Wild-Type | 17 | [9] |

| T47D | Positive | Wild-Type | 16 | [9] |

| TYS | Positive | Y537S | 7 | [9] |

| TDG | Positive | D538G | 9 | [9] |

| MDA-MB-231 | Negative | - | >25,000 | [3] |

| HCT-116 | Negative | - | 55,000 | [3][5] |

| HT-29 | Negative | - | >100,000 | [3] |

In Vivo Efficacy

In preclinical xenograft mouse models using human ERα+ breast cancer cells, this compound demonstrated potent anti-tumor activity.

| Animal Model | Cell Line | Treatment Schedule | Outcome | Citation(s) |

| Nude Mice | MCF-7 | 5 mg/kg, IV, once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [3][9] |

| NOD scid gamma Mice | MCF-7 | 5-10 mg/kg, IV, once weekly for 3 doses | Antitumor activity observed. | [4] |

Tolerability and Pharmacokinetics

This compound is significantly better tolerated than its parent compound, ErSO.

| Species | Administration | MTD of this compound | MTD of ErSO | Fold Improvement | Citation(s) |

| Mouse | IV | 95 mg/kg | ~20 mg/kg | ~5x | [5] |

| Rat | IV | >50 mg/kg | - | - | [5] |

Pharmacokinetic studies in mice showed that this compound achieves concentrations in the blood well above its in vitro IC₅₀ values for an extended period.[5][10]

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate this compound are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Methodology:

-

Cell Seeding : Seed ERα+ (e.g., MCF-7, T47D) and ERα- cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3][4]

-

Compound Addition : Prepare serial dilutions of this compound (e.g., 0-100 μM) in complete growth medium and add to the wells.[4]

-

Incubation : Incubate the cells with the compound for specified durations (e.g., 24, 72, or 168 hours).[4][5]

-

Viability Assessment : Assess cell viability using the AlamarBlue fluorescence assay.[4]

-

Data Analysis : Calculate the IC₅₀ value from the resulting dose-response curves.[8]

Western Blot Analysis for a-UPR Activation

This protocol is used to detect key protein markers of a-UPR activation.

Methodology:

-

Cell Treatment : Treat MCF-7 cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4 hours).[4]

-

Protein Extraction : Harvest and lyse the cells to extract total protein. Determine protein concentration using a BCA assay.[4]

-

Electrophoresis & Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[4]

-

Antibody Incubation : Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin). Following this, incubate the membrane with corresponding secondary antibodies.[4]

-

Visualization : Visualize protein bands using a chemiluminescence imaging system.[4]

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Model : Use female ovariectomized immunodeficient mice (e.g., NOD scid gamma or Nu/J).[4][8]

-

Tumor Implantation : Implant ERα+ breast cancer cells (e.g., MCF-7) into the mammary fat pads of the mice.[4]

-

Treatment : Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5-10 mg/kg, intravenously, once weekly for 3 doses) or a vehicle control.[4]

-

Data Collection : Measure tumor volume and mouse body weight regularly throughout the study.[4]

-

Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Analyze the data for tumor growth inhibition and signs of toxicity.[3]

Conclusion

This compound is a highly promising preclinical candidate for the treatment of ERα-positive breast cancer, including cases that are resistant to current anti-estrogen therapies.[3] Its novel mechanism of action, involving the cytotoxic hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[3] Compared to its parent compound ErSO, this compound demonstrates enhanced selectivity for ERα+ cancer cells and superior tolerability, making it an attractive candidate for clinical development.[3][5] Further research and clinical trials are warranted to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

ErSO-DFP: A Technical Guide to Its Enhanced Selectivity for Estrogen Receptor-Positive Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Approximately 75% of breast cancers are estrogen receptor-alpha positive (ERα+), making the ERα pathway a cornerstone of therapeutic intervention.[1] However, the efficacy of traditional endocrine therapies, which act by inhibiting ERα signaling, is often limited by the development of resistance.[1] A novel small molecule, ErSO-DFP, represents a paradigm shift in targeting ERα. Developed as a more selective and better-tolerated derivative of its parent compound, ErSO, this compound leverages a unique mechanism of action that circumvents conventional resistance pathways.[1][2][3] Instead of inhibiting the receptor, this compound hyperactivates a non-canonical ERα pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to potent and selective necrosis of ERα+ cancer cells.[1][4][5] This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and associated workflows.

Mechanism of Action: Hyperactivation of the Anticipatory UPR (a-UPR)

Unlike conventional therapies, this compound does not block the canonical functions of ERα. Instead, it binds to ERα and initiates a powerful and sustained activation of the a-UPR, a pathway typically associated with pro-survival responses to cellular stress.[4] In ERα+ cancer cells, this compound pushes this pathway to a cytotoxic extreme, resulting in rapid necrotic cell death.[1][4] This activity is strictly dependent on the presence of ERα, rendering the compound highly selective and minimally impactful on ERα-negative cells.[4][5]

The signaling cascade is initiated by the binding of this compound to both wild-type and mutant ERα.[1][5] This complex activates Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[1][4][5] Activated PLCγ generates inositol (B14025) triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering a massive and sustained release of calcium into the cytosol.[1][4][5] This calcium influx is a critical step that leads to the hyperactivation of the a-UPR.[4][5] The sustained stress ultimately causes a depletion of cellular ATP, culminating in necrotic cell death.[1] Key protein markers confirming a-UPR activation include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[2]

Stereospecificity and Enhanced Selectivity

This compound is the (R)-enantiomer of the racemic mixture (Rac)-ErSO-DFP.[4] Preclinical studies have confirmed that the potent anticancer activity is attributed almost exclusively to this (R)-enantiomer, while the (S)-enantiomer is largely inactive.[2][6]

A key advantage of this compound over its predecessor, ErSO, is its vastly improved selectivity for ERα+ cancer cells. This enhanced selectivity results in a significantly wider therapeutic window, which is critical for minimizing potential off-target effects.[2][6] this compound demonstrates an average 2750-fold difference in IC50 values between ERα+ and ERα- cancer cell lines.[2][6] This is a substantial improvement compared to ErSO, which can exhibit off-target effects in certain ERα-negative cells, particularly with longer incubation times.[2] The improved properties of this compound are attributed to structural modifications, including the incorporation of a difluoropiperidine pharmacophore, which reduces lipophilicity while maintaining high potency.[4]

Quantitative Data

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of this compound against various ERα+ breast cancer cell lines, including those harboring Y537S and D538G mutations that confer resistance to standard endocrine therapies.[2] Its inactivity against ERα-negative cell lines underscores its high selectivity.[2]

| Compound | Cell Line | ERα Status | Incubation Time | IC₅₀ Value (nM) |

| This compound | MCF-7 | Positive | 24h / 72h | 17 |

| This compound | T47D | Positive | 24h / 72h | 16 |

| This compound | TYS (T47D-ERαY537S) | Positive (Mutant) | 24h / 72h | 7 |

| This compound | TDG (T47D-ERαD538G) | Positive (Mutant) | 24h / 72h | 9 |

| (Rac)-ErSO-DFP | MCF-7 | Positive | 24h | 35 |

| For Comparison | ||||

| ErSO | MCF-7 | Positive | 72h | ~20-34 |

| This compound | MDA-MB-231 | Negative | 72h | >25,000 |

| This compound | HCT-116 | Negative | 24h / 72h | 55,000 |

| ErSO | HCT-116 | Negative | 72h | 260 |

(Data compiled from multiple sources.[1][2][6][7] Absolute IC₅₀ values may vary based on specific experimental conditions.)

Preclinical studies in immunodeficient mouse models have demonstrated the potent anti-tumor activity of this compound, showing significant tumor regression with intravenous administration.[1][4]

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |

| Ovariectomized Nu/J Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Maintained ability to regress tumors.[1] |

| Athymic Nude Mice | MCF-7 | (Rac)-ErSO-DFP (5 mg/kg, IV) | Three times a week | Induced significant regression of ERα+ tumors.[4] |

Experimental Protocols

Cell Viability Assay (AlamarBlue)

This protocol is used to determine the IC₅₀ values of this compound by measuring the metabolic activity of treated cells.

Detailed Methodology:

-

Cell Seeding: Seed ERα+ (e.g., MCF-7, T47D) and ERα- (e.g., MDA-MB-231) cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[4]

-

Compound Preparation & Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and a positive control for 100% cell death (e.g., 100 µM raptinal).[4][6]

-

Treatment Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[4]

-

Reagent Addition: Add AlamarBlue® reagent to each well, typically 10% of the well volume (10 µL for a 100 µL sample).[8]

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[8]

-

Fluorescence Measurement: Measure fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting background fluorescence. Plot the results against the compound concentration using non-linear regression analysis to determine the IC₅₀ value.[10]

Western Blot Analysis for a-UPR Activation

This protocol is used to detect the expression and phosphorylation status of key protein markers of a-UPR activation.

Detailed Methodology:

-

Cell Culture and Treatment: Seed ERα+ cells (e.g., MCF-7) in 6-well plates.[11] Once they reach desired confluency, treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Collect the lysate and clarify by centrifugation.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with primary antibodies against key a-UPR markers (e.g., P-EIF2α, P-AMPK, ATF6α) and a loading control (e.g., actin) overnight at 4°C.[2] Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[11] Quantify band intensities using software like ImageJ, normalizing the target protein levels to the loading control.[2]

In Vivo Orthotopic Xenograft Mouse Model

This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Detailed Methodology:

-

Animal Model: Use female immunodeficient mice (e.g., Ovariectomized Nu/J or NOD/SCID), 6-8 weeks old.[1][5]

-

Estrogen Supplementation: For estrogen-dependent tumors like MCF-7, aseptically implant a slow-release estrogen pellet subcutaneously 24-48 hours before cell injection.[1]

-

Cell Preparation: Harvest ERα+ breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[1]

-

Orthotopic Implantation: Anesthetize the mouse and make a small incision to expose the inguinal mammary fat pad.[1] Inject 50-100 µL of the cell suspension into the fat pad.[1]

-

Tumor Monitoring: Monitor mice for tumor development. Once tumors are palpable (e.g., 100-200 mm³), measure their volume twice a week using calipers (Volume = (length × width²)/2).[1]

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, intravenously) or a vehicle control at the desired schedule (e.g., once weekly).[1][5]

Conclusion

This compound is a highly promising preclinical candidate for treating anti-estrogen resistant ERα-positive breast cancer.[1] Its novel mechanism of action—turning a pro-survival pathway into a lethal one—allows it to circumvent common resistance mechanisms that plague standard endocrine therapies.[1] The key attributes of this compound, including its potent, stereospecific activity, enhanced selectivity for ERα+ cells, and demonstrated in vivo efficacy, make it a compelling candidate for further clinical development.[1][2] The detailed protocols provided herein offer a robust framework for researchers to validate and expand upon these foundational findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pharmacokinetics and bioavailability of ErSO-DFP in preclinical models

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of ErSO-DFP in Preclinical Models

Introduction

(Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of Estrogen Receptor Alpha (ERα).[1] As a derivative of the parent compound ErSO, it has emerged as a promising therapeutic agent for ERα-positive breast cancers, including those resistant to standard therapies.[2][3] this compound circumvents conventional resistance mechanisms by inducing potent and selective necrosis in cancer cells.[2] Its mechanism of action is distinct from clinically approved ERα antagonists and degraders, involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][4] This activation is dependent on the presence of ERα, leading to selective cell death in ERα-positive cancer cells with minimal impact on ERα-negative cells.[1] Compared to its parent compound, this compound exhibits enhanced selectivity for ERα-positive cancer cells and a wider therapeutic window, making it an attractive candidate for clinical development.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its parent compound, ErSO.

Table 1: Comparative Pharmacokinetics of ErSO and this compound

This table presents a head-to-head comparison of key pharmacokinetic parameters following a single intravenous dose in mice.

| Parameter | ErSO | This compound | Ratio (this compound:ErSO) |

| Dose (IV) | 20 mg/kg | 20 mg/kg | - |

| Cmax (µg/mL) | 7.7 | 14.7 | 1.9 |

| AUC (h*µg/mL) | 10.1 | 6.3 | 0.6 |

| Half-life (t½, min) | 55 | 18 | 0.3 |

| [5] |

Table 2: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, highlighting the compound's potent and selective activity against ERα-positive cells.

| Cell Line | ERα Status | IC₅₀ (nM) |

| MCF-7 | Positive | 17 |

| T47D | Positive | 16 |

| TYS | Positive | 7 |

| TDG | Positive | 9 |

| [6] |

Note: In a separate study, this compound was found to be consistently inactive (IC₅₀ > 25 µM) against ERα-negative cell lines like HCT-116 and HT-29, even after 72 hours of incubation, demonstrating a significant selectivity window.[5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

This table provides an overview of the dosing regimens and outcomes from in vivo efficacy studies.

| Animal Model | Dosing Regimen | Administration | Outcome |

| MCF-7 Xenograft | 5 mg/kg, once weekly for 3 doses | Intravenous (IV) | Exhibited antitumor activity without significant toxicity; inhibited tumor growth and decreased tumor volume.[6] |

| MCF-7 Orthotopic Tumors | Not specified | Not specified | Maintained the ability to cause tumor regression.[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by binding to ERα, which initiates a signaling cascade that results in the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] This leads to a massive influx of calcium into the cytosol, causing osmotic stress, ATP depletion, and ultimately, selective necrotic cell death in ERα-positive cancer cells.[1][7]

Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.

Experimental Workflow: In Vivo Xenograft Efficacy Study

Preclinical evaluation of this compound's anti-tumor activity is commonly performed using orthotopic xenograft mouse models.[7] This workflow outlines the key steps from tumor implantation to data analysis.

Caption: General workflow for an in vivo orthotopic xenograft study.

Experimental Workflow: In Vitro Cell Viability Assay

The AlamarBlue assay is a standard method to determine the cytotoxic effects of this compound and calculate its IC₅₀ value.[1][2]

Caption: Workflow for the AlamarBlue cell viability assay.

Detailed Experimental Protocols

Pharmacokinetic Analysis

-

Objective: To determine the concentration of this compound in biological matrices over time.

-

Methodology:

-

Sample Collection: Following administration of this compound to preclinical models (e.g., mice), blood samples are collected at various time points.[5]

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated, and the resulting supernatant is collected for analysis.[5]

-

Analysis: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of this compound.[5] This highly sensitive method allows for accurate quantification of the compound.[8]

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[5]

-

Orthotopic Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[7]

-

Methodology:

-

Animal Preparation: A slow-release estrogen pellet is subcutaneously implanted in female immunodeficient mice to support the growth of estrogen-dependent tumors.[7]

-

Cell Preparation: ERα-positive breast cancer cells (e.g., MCF-7) are harvested and resuspended in a mixture of sterile PBS and Matrigel.[7]

-

Tumor Implantation: Approximately 1-5 x 10⁶ cells are injected into the mammary fat pad of the anesthetized mice.[7]

-

Monitoring: Tumor growth is monitored by measuring dimensions with calipers 2-3 times per week.[7]

-

Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is formulated in a suitable vehicle (e.g., DMSO, PEG300, Tween-80, and saline) and administered via the desired route (e.g., intravenous injection).[7]

-

Cell Viability Assay (AlamarBlue)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.[2]

-

Methodology:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]

-

Compound Addition: A serial dilution of this compound is prepared. The culture medium is replaced with medium containing the various concentrations of the compound. Vehicle control wells are also included.[2]

-

Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

Viability Measurement: AlamarBlue reagent is added to each well, and after a short incubation, fluorescence is measured to quantify the number of viable cells relative to the vehicle-treated control.[1][5]

-

Data Analysis: Dose-response curves are generated to calculate the IC₅₀ value.[1]

-

Western Blot Analysis for a-UPR Activation

-

Objective: To confirm that this compound activates the a-UPR pathway.

-

Methodology:

-

Cell Treatment: ERα-positive cells (e.g., MCF-7) are treated with this compound at a concentration approximately 5 times its IC₅₀ for a short duration (e.g., 4 hours).[5][9]

-

Cell Lysis: Cells are washed and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.[9]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-PAGE and then transferred to a membrane.[9]

-

Immunoblotting: The membrane is probed with primary antibodies against key a-UPR marker proteins (e.g., P-EIF2α, P-AMPK, and cleaved ATF6α) and a loading control (e.g., actin).[5] This is followed by incubation with a secondary antibody and detection.

-

Analysis: The protein bands are visualized and quantified to assess the activation of the a-UPR pathway in response to this compound treatment.[5]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Liquid chromatography tandem mass spectrometry determination of free and conjugated estrogens in breast cancer patients before and after exemestane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unraveling the Molecular Target of ErSO-DFP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ErSO-DFP, a derivative of the pioneering compound ErSO, has emerged as a potent and selective agent against estrogen receptor-alpha (ERα)-positive breast cancers, including those that have developed resistance to standard endocrine therapies.[1][2] This technical guide delves into the core of ErSO-DFP's mechanism, identifying its molecular target and elucidating the signaling cascade it triggers. By providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of its mode of action, this document serves as a critical resource for researchers and drug development professionals in the field of oncology.

The Molecular Target: Estrogen Receptor-Alpha (ERα)

The primary molecular target of this compound is the estrogen receptor-alpha (ERα).[1][2] Unlike conventional endocrine therapies that aim to antagonize or degrade ERα, this compound acts as a selective ERα biomodulator. Its mechanism of action is not dependent on blocking the receptor's canonical functions but rather on initiating a novel and lethal signaling pathway upon binding.[2][3] The biological activity of this compound is predominantly attributed to its (R)-enantiomer.[3] This interaction is crucial, as the compound shows minimal effect on ERα-negative cells, highlighting its high selectivity.[3]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's engagement with ERα triggers a potent and sustained hyperactivation of a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][2] The a-UPR is a physiological process that prepares cells for an increase in protein synthesis.[4] However, this compound pushes this pro-survival mechanism to a cytotoxic extreme in ERα-positive cancer cells, leading to rapid necrotic cell death.[3][5]

The signaling cascade is initiated by the binding of this compound to ERα, which leads to the activation of Src kinase and subsequently phospholipase C gamma (PLCγ).[1][3] Activated PLCγ produces inositol (B14025) triphosphate (IP₃), which then triggers a significant and sustained release of calcium from the endoplasmic reticulum into the cytosol.[1][2] This massive influx of calcium is a key driver in the hyperactivation of the a-UPR, ultimately resulting in selective cancer cell necrosis.[2] Key protein markers indicative of a-UPR activation by this compound include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[6][7]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in ERα-Positive and ERα-Negative Cancer Cell Lines

| Compound | Cell Line | ERα Status | IC50 (nM) | Reference |

| This compound | MCF-7 | Positive | 17 | [5][8] |

| This compound | T47D | Positive | 16 | [5][8] |

| This compound | TYS (T47D-ERαY537S) | Positive | 7 | [5] |

| This compound | TDG (T47D-ERαD538G) | Positive | 9 | [5] |

| This compound | MDA-MB-231 | Negative | > 25,000 | [1] |

| This compound | HCT-116 | Negative | 55,000 | [1] |

| This compound | HT-29 | Negative | > 100,000 | [1] |

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [1][8] |

| Ovariectomized Nu/J Mice | MCF-7 | (Rac)-ErSO-DFP (5 mg/kg, IV) | Once weekly for 3 doses | Maintained the ability to cause tumor regression. | [9] |

| Athymic Nude Mice | ST941 PDX (ESR1mut Y537S) | ErSO-TFPy (IV) | Once or twice weekly for 4 weeks | Significant tumor regression. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.[1][7]

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Compound Addition: Prepare serial dilutions of this compound in complete growth medium.[1]

-

Incubation: Add the compound dilutions to the cells and incubate for a specified duration (e.g., 24, 72, or 168 hours).[4][7]

-

Viability Assessment: Add AlamarBlue reagent to each well and incubate for a few hours. Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot the dose-response curves to determine the IC50 value.[7]

Western Blotting for a-UPR Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the a-UPR pathway.[4][10]

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.[7] Treat cells with varying concentrations of this compound or for different time points.[7]

-

Protein Extraction: Harvest and lyse the cells to extract total protein.[4] Determine protein concentration using a BCA assay.[4]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin).[4] Subsequently, incubate with corresponding secondary antibodies.[4]

-

Visualization: Visualize protein bands using an imaging system.[4]

In Vivo Antitumor Efficacy in Xenograft Mouse Models

This protocol evaluates the antitumor activity of this compound in a living organism.[1][4]

-

Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) into the mammary fat pads of immunocompromised mice (e.g., athymic nude mice).[1][4]

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1] Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1][8]

-

Data Collection and Analysis: Monitor tumor volume and body weight throughout the study.[1] At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).[1]

Visualizing the Molecular Interactions and Workflows

To further clarify the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of this compound-induced a-UPR hyperactivation.

Caption: Workflow for the Alamar Blue cell viability assay.

Caption: General workflow for Western blotting analysis.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ERα-positive breast cancer.[3] Its unique mechanism of action, centered on the hyperactivation of the a-UPR through its interaction with ERα, offers a promising strategy to overcome resistance to current endocrine therapies.[1] The data presented in this guide underscore its potency and selectivity, and the detailed protocols provide a framework for further investigation into this novel class of anticancer agents. The continued exploration of this compound and its derivatives holds considerable promise for improving outcomes for patients with ERα-positive breast cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ErSO-DFP: A Technical Guide to a Novel ERα Biomodulator for the Treatment of Estrogen Receptor-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Approximately 75% of breast cancers are classified as estrogen receptor alpha-positive (ERα+), making the ERα a critical therapeutic target.[1][2] While endocrine therapies that target ERα signaling are a cornerstone of treatment, the development of resistance is a significant clinical challenge.[1][3] (Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of ERα that has emerged as a promising therapeutic agent.[3][4] As a derivative of its parent compound, ErSO, ErSO-DFP demonstrates enhanced selectivity and potent efficacy against ERα-positive breast cancers, including those resistant to standard therapies.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, key experimental data, and detailed experimental protocols.

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike conventional endocrine therapies that function by inhibiting ERα, this compound operates through a distinct mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR).[6][7] This pathway, typically a pro-survival response to cellular stress, is driven to a cytotoxic extreme by this compound in ERα+ cancer cells, leading to rapid necrotic cell death.[6] The activation of the a-UPR by this compound is strictly dependent on the presence of ERα, which accounts for its high selectivity for ERα-positive cancer cells while having minimal effect on ERα-negative cells.[4]

The biological activity of this compound is highly stereospecific. The racemic mixture, (±)-2, contains two enantiomers. The (R)-enantiomer, this compound, is the active agent, while the (S)-enantiomer is inactive.[2] This underscores the importance of the specific three-dimensional structure of this compound for its potent anticancer activity.

Signaling Pathway

The binding of this compound to ERα initiates a signaling cascade that results in the hyperactivation of the a-UPR.[4] This pathway involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[3][4] Activated PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ binds to its receptor on the endoplasmic reticulum (ER) membrane, triggering a significant and sustained release of calcium into the cytosol.[4] This massive influx of calcium is a critical event in the hyperactivation of the a-UPR, ultimately leading to selective necrosis of ERα-positive breast cancer cells.[4] Key protein markers of a-UPR activation include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[2]

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

This compound demonstrates potent and selective cytotoxicity against ERα-positive breast cancer cell lines, including those with mutations conferring resistance to standard endocrine therapies.[3][8]

Table 1: Comparative IC₅₀ Values of this compound and ErSO in ERα+ Cell Lines

| Compound | Cell Line | ERα Status | IC₅₀ (nM) at 24h | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | Positive | 17 | [3][8] |

| This compound | T47D | Positive | 16 | [3][8] |

| This compound | TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | [3][8] |

| This compound | TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | [3][8] |

| ErSO | MCF-7 | Positive | ~20 | [3][9] |

| ErSO | T47D | Positive | 11-43 |[3][9] |

Table 2: Selectivity of this compound for ERα-Positive vs. ERα-Negative Cell Lines

| Compound | Cell Line | ERα Status | IC₅₀ (µM) at 72h | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | Positive | 0.017 | [3] |

| This compound | MDA-MB-231 | Negative | > 10 | [3][8] |

| this compound | HCT-116 | Negative | 55 |[3] |

This compound exhibits a significantly wider therapeutic window compared to ErSO, with an average 2750-fold difference in IC₅₀ values between ERα+ and ERα- cancer cell lines.[2]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[3][4] In a mouse model using MCF-7 orthotopic tumors, this compound maintained the ability to cause tumor regression.[4]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

|---|

| Athymic Nude Mice | MCF-7 | this compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. |[3] |

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Compound Addition: Prepare serial dilutions of this compound in complete growth medium.[3] Add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.[3]

-

Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

-

Viability Assessment: Add Alamar Blue reagent to each well and measure fluorescence after incubation to determine the percentage of viable cells relative to a vehicle-treated control.[2][4] Raptinal (100 µM) can be used as a positive control for 100% cell death.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[3]

Western Blot Analysis for a-UPR Activation

This protocol is used to detect the activation of the a-UPR pathway.

-

Cell Lysis: Treat cells (e.g., MCF-7) with this compound or a vehicle control for a specified time (e.g., 4 hours).[4][6] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[3][4]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.[2][4]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins involved in the a-UPR (e.g., P-EIF2α, P-AMPK, ATF6α).[2][4] Use a loading control antibody (e.g., β-actin).[4]

-

Detection and Quantification: After incubation with appropriate secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4] Quantify band intensities using software such as ImageJ, with protein levels normalized to the loading control.[2][4]

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the in vivo efficacy of this compound.

-

Animal Model: Use ovariectomized female immunodeficient mice (e.g., Nu/J).[4][6]

-

Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) orthotopically into the mammary fat pad.[4]

-

Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3][4] Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[3][4]

-

Data Collection and Analysis: Monitor tumor volume and body weight throughout the study.[3][6] At the end of the study, tumors can be excised for further analysis.[3] Analyze the data for tumor growth inhibition and signs of toxicity.[3]

Synthesis and Chiral Separation of this compound

-